molecular formula C7H7Br2NO2S B13304111 (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

Cat. No.: B13304111
M. Wt: 329.01 g/mol
InChI Key: AMOYURHHATXQIJ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is a chiral, small-molecule building block of high value in medicinal chemistry and chemical biology research. With the CAS Registry Number 1336554-62-1, this compound features a molecular formula of C 7 H 7 Br 2 NO 2 S and a molecular weight of 329.01 g/mol . Its structure incorporates a stereochemically defined 3-aminopropanoic acid backbone linked to a 4,5-dibromothiophene ring, making it a versatile scaffold for the synthesis of more complex molecules. The presence of reactive amino and carboxylic acid functional groups allows for straightforward conjugation and incorporation into peptides or other compound libraries. The electron-rich and heavily halogenated thiophene moiety is of particular interest in the development of activity-based probes (ABPs) and pharmaceutical intermediates . Activity-based protein profiling (ABPP) is a powerful functional proteomics technique that uses ABPs to monitor enzyme activity and engagement in complex biological systems, which is crucial for target validation and inhibitor selectivity studies in drug discovery . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with care, as it carries the safety designations of H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment should be worn.

Properties

Molecular Formula

C7H7Br2NO2S

Molecular Weight

329.01 g/mol

IUPAC Name

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H7Br2NO2S/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m0/s1

InChI Key

AMOYURHHATXQIJ-BYPYZUCNSA-N

Isomeric SMILES

C1=C(SC(=C1Br)Br)[C@H](CC(=O)O)N

Canonical SMILES

C1=C(SC(=C1Br)Br)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Bromination of Thiophene Derivatives

A common initial step is the selective bromination of thiophene or thiophene derivatives to install bromine atoms at the 4 and 5 positions. This is typically achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled acidic conditions.

Example Procedure:

Step Reagents & Conditions Outcome
1 Dissolve thiophene derivative in concentrated sulfuric acid (98%) Activation of thiophene ring
2 Add N-bromosuccinimide (NBS) in molar ratio ~1:1.1-1.2 Bromination at 4,5 positions
3 React at 55-65°C for 3-4 hours Formation of 4,5-dibromothiophene derivative
4 Quench in ice water, extract with ethyl acetate Isolate brominated intermediate

This bromination method is adapted from a related patent for preparing 3-amino-4,5-dibromobenzoic acid methyl ester and can be applied to thiophene analogs with modifications.

Introduction of the Amino Acid Side Chain

The amino acid side chain is introduced typically via:

  • Formation of a suitable precursor such as an α-bromo or α-halo propanoic acid derivative.
  • Nucleophilic substitution or coupling with an amino group source.
  • Protection/deprotection strategies to control stereochemistry and functional group compatibility.

In some synthetic routes, the amino group is introduced as a protected amine, for example, using tert-butoxycarbonyl (Boc) protection, followed by deprotection after the coupling step.

Reduction and Functional Group Transformations

Reduction steps are often necessary to convert nitro or other functional groups to the amino group. For example, in the synthesis of related methyl esters, reduction is performed using iron powder and hydrochloric acid in a water-ethanol solvent mixture at 85-90°C for several hours, followed by filtration and purification.

Stereochemical Control

The (3S) stereochemistry is typically achieved by:

  • Using chiral starting materials or chiral auxiliaries.
  • Employing stereoselective catalysts or reagents.
  • Resolution of racemic mixtures via chromatographic or crystallization methods.

Summary of a Representative Synthetic Route

Step Description Reagents/Conditions Notes
1 Bromination of thiophene ring NBS, concentrated H2SO4, 55-65°C, 3-4 h Yields 4,5-dibromothiophene intermediate
2 Coupling with protected amino acid precursor Boc-protected amino acid derivative, coupling reagents Maintains stereochemistry
3 Reduction of nitro or other groups Fe powder, HCl (36-38%), H2O/ethanol (1:8), 85-90°C, 3-4 h Converts to free amine
4 Deprotection and purification Acidic or basic conditions, chromatography Yields this compound

Analytical and Purification Techniques

Comparative Notes on Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Differences
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanoic acid C7H8BrNO2S 250.12 Single bromine substitution
3-amino-4,5-dibromobenzoic acid methyl ester C8H7Br2NO2 ~280 Benzene ring instead of thiophene, methyl ester
(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanamide C7H8Br2N2OS 328.03 Amide instead of carboxylic acid

This comparison highlights the importance of the dibromo substituents and the heterocyclic thiophene ring in modulating chemical properties and biological activities.

Research Findings and Practical Considerations

  • The dibromothiophene moiety enhances electron-withdrawing effects, influencing reactivity.
  • Multi-step synthesis requires careful control of reaction conditions to maintain stereochemical integrity.
  • Yields in related syntheses can exceed 80% for key bromination and reduction steps.
  • The compound's structural features suggest potential for biological activity, especially in neurotransmitter-related applications.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atoms and the amino acid side chain play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analog: (3S)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide

  • Key Differences: Functional Group: The target compound has a carboxylic acid group (–COOH), whereas the analog features an amide (–CONH₂) at the terminal position. Molecular Formula: C₇H₇Br₂NO₂S (acid) vs. C₇H₈Br₂N₂OS (amide) . Physicochemical Impact: The amide derivative likely exhibits lower acidity and altered solubility compared to the carboxylic acid form.

Thiazole-Based Propanoic Acid Derivatives

Compounds from , such as 3-((5,5-Dibromo-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (12), share structural motifs with the target compound:

  • Substituent Comparison :
Property Target Compound Compound 12
Core Heterocycle Thiophene (S-containing) Thiazole (S- and N-containing)
Bromination Position 4,5-positions on thiophene 5,5-positions on thiazole
Additional Groups Free amino group p-Tolylamino group
Functional Group –COOH –COOH
  • Synthesis: Compound 12 is synthesized via bromination of a thiazole precursor, highlighting the role of halogenation in modulating electronic properties .

Dihydroisoquinoline-Based Amino Acids

lists compounds like (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid, which differ in their heterocyclic systems:

  • Structural Contrast: The dihydroisoquinoline core introduces a fused bicyclic structure, enhancing rigidity compared to the monocyclic thiophene in the target compound. The dimethyl group on the dihydroisoquinoline may influence lipophilicity and steric hindrance .

Dioxocyclohexadienyl Propanoic Acid

describes 2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid, which features a non-aromatic, oxidized cyclohexadienyl group:

Research Implications and Gaps

  • Electronic Effects : Bromination on thiophene/thiazole rings enhances electrophilicity, which could influence binding to biological targets (e.g., enzymes or receptors).
  • Bioactivity Potential: While compound 12 and related analogs in underwent preliminary bioassays, the target compound’s activity remains uncharacterized in the provided data.
  • Synthetic Challenges: The stereoselective synthesis of the (3S)-configured amino acid moiety warrants further exploration.

Biological Activity

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, with CAS number 1336554-62-1, is a compound that has garnered attention due to its potential biological activities. This article explores its properties, biological activities, and relevant research findings.

The molecular formula of this compound is C7_7H7_7Br2_2NO2_2S, with a molecular weight of 329.01 g/mol. The compound features a thiophene ring substituted with two bromine atoms, which may influence its biological activity.

PropertyValue
Molecular FormulaC7_7H7_7Br2_2NO2_2S
Molecular Weight329.01 g/mol
CAS Number1336554-62-1

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its potential as an antitumor agent and its interactions with neurotransmitter systems.

Antitumor Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies on dibromothiophene derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Neurotransmitter Modulation

The compound's structural features suggest potential interactions with neurotransmitter receptors. Specifically, it may act as an antagonist or modulator at glutamate receptors, which are crucial in neurobiology and are implicated in various neurological disorders.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study investigating the cytotoxic effects of dibromothiophene derivatives found that certain compounds led to a significant reduction in cell viability in human cancer cell lines (e.g., HeLa and MCF-7). The study highlighted the importance of substituent groups on the thiophene ring in enhancing biological activity. The specific role of the dibromine substitution in this compound remains to be fully elucidated but suggests a promising avenue for further research .
  • Neuropharmacological Studies :
    • In neuropharmacological assessments, compounds similar to this compound have shown potential as modulators of excitatory neurotransmission. These studies indicate that such compounds could be beneficial in treating conditions like epilepsy or neurodegenerative diseases by modulating glutamate receptor activity .

Q & A

Q. What are the recommended synthetic routes for (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, and how can enantiomeric purity be ensured?

Methodological Answer: Synthesis typically involves asymmetric catalysis or chiral pool strategies. A common approach includes:

  • Step 1: Bromination of thiophene derivatives to introduce 4,5-dibromo substituents.
  • Step 2: Stereoselective coupling of the thiophene moiety with a protected amino acid precursor (e.g., using tert-butyloxycarbonyl (Boc) for amino group protection) .
  • Step 3: Deprotection under mild acidic conditions (e.g., TFA) to yield the free amino acid.
  • Enantiopurity Verification: Chiral HPLC with columns like Chiralpak® IA/IB under isocratic conditions (e.g., hexane:isopropanol 90:10, 0.1% TFA) or circular dichroism (CD) spectroscopy .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, 298 K) .
  • NMR Analysis: Assign stereochemistry via 1^1H-1^1H NOESY to confirm spatial proximity of protons. For example, coupling constants (JJ) between H-3 and adjacent groups can indicate S-configuration.
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular formula (e.g., [M+H]+^+ at m/z 383.89 for C7_7H8_8Br2_2NO2_2S) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial Testing: Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
  • Cancer Cell Viability: MTT assays using adherent cell lines (e.g., HeLa, MCF-7), with IC50_{50} calculated after 48-hour exposure .

Q. How can solubility and stability be optimized for in vivo studies?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (e.g., DMSO:PBS 1:9) or adjust pH to exploit zwitterionic properties (pKa1_1 ~2.2 for carboxylic acid, pKa2_2 ~9.8 for amino group).
  • Stability Testing: Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from brominated intermediates.
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogen replacements (e.g., Cl, F) or thiophene ring modifications (e.g., methyl groups) .
  • Biological Testing: Compare IC50_{50} values across analogs in kinase inhibition assays (e.g., EGFR, VEGFR-2) to identify critical substituents .

Q. What strategies are effective in resolving conflicting bioactivity data across studies?

Methodological Answer:

  • Assay Standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity).
  • Impurity Analysis: Use LC-MS to rule out batch-to-batch variability (e.g., residual bromine or dehalogenated byproducts) .

Q. How can metabolic stability be assessed to guide lead optimization?

Methodological Answer:

  • Liver Microsome Assays: Incubate with rat/human microsomes (1 mg/mL protein, NADPH regeneration system) and quantify parent compound depletion over 60 minutes .
  • Metabolite Identification: HR-MS/MS fragmentation patterns to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR). Key interactions: Bromine-thiophene with hydrophobic pockets, carboxylic acid with catalytic lysine residues .
  • MD Simulations: GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .

Q. How can enantiomer-specific pharmacokinetics be evaluated?

Methodological Answer:

  • Chiral Pharmacokinetic Studies: Administer racemic vs. enantiopure forms to rodents, with blood samples analyzed via chiral LC-MS/MS at intervals (0–24 h). Calculate AUC0_{0-∞} and t1/2_{1/2} for each enantiomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.